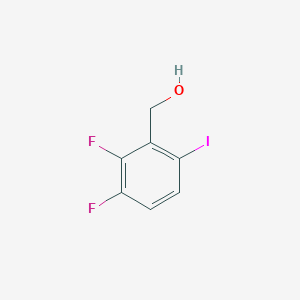
6-Iodo-2,3-difluorobenzenemethanol
Description
6-Iodo-2,3-difluorobenzenemethanol is a halogenated aromatic compound featuring a benzene ring substituted with iodine at the 6-position, fluorine atoms at the 2- and 3-positions, and a hydroxymethyl (-CH2OH) group at the 1-position. This structure combines steric bulk (iodine), electron-withdrawing fluorine substituents, and a polar hydroxyl group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H5F2IO |
|---|---|
Molecular Weight |
270.01 g/mol |
IUPAC Name |
(2,3-difluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
InChI Key |
VCWVTFCMNOEKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CO)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 6-Iodo-2,3-difluorobenzenemethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Iodo-2,3-difluorobenzenemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-Iodo-2,3-difluorobenzaldehyde or 6-Iodo-2,3-difluorobenzoic acid.
Reduction: Formation of 6-Iodo-2,3-difluorobenzyl alcohol or other reduced derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Iodo-2,3-difluorobenzenemethanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of halogenated benzene derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include the development of new pharmaceuticals. Halogenated benzene derivatives are known for their antimicrobial and anticancer properties, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Iodo-2,3-difluorobenzenemethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The presence of iodine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The hydroxymethyl group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity
- 6-Iodo-2,3-dimethoxy-N-(4-methoxy-6,7-methylenedioxy-1-naphthyl)-N-methylbenzamide (Table 5, ) Substituents: Methoxy (-OCH3) groups at 2- and 3-positions vs. fluorine in 6-Iodo-2,3-difluorobenzenemethanol. Reactivity: Methoxy groups are electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, fluorine atoms are electron-withdrawing, deactivating the ring and directing reactivity toward nucleophilic substitution (e.g., iodine displacement). Applications: The methoxy compound participates in coupling reactions (e.g., Ullmann or Suzuki-Miyaura) under reflux in DMF , while the fluorinated analog is more likely to undergo SNAr (nucleophilic aromatic substitution) due to fluorine’s deactivation effects.
- 6-Iodo-2',3'-isopropylidene-5'-methoxymethyluridine () Substituents: Iodine at the 6-position of a uracil ring vs. a benzene ring. Reactivity: In uridine derivatives, the 6-iodo group undergoes photochemically induced nucleophilic substitution (e.g., with amines or thiols) . For this compound, the benzene ring’s electron deficiency may enable similar reactivity under milder conditions. Thermal Stability: The uridine derivative requires photochemical activation, whereas the fluorinated benzenemethanol may react thermally due to fluorine’s stronger electron-withdrawing effects.
Key Data and Trends
Research Implications and Gaps
- Pharmacological Potential: Fluorine and iodine substituents are common in drug candidates (e.g., antiviral or anticancer agents). The compound’s polarity (due to -CH2OH) may enhance bioavailability compared to methyl or methoxy analogs .
- Unresolved Challenges :
- Selective iodination in the presence of fluorine remains underexplored.
- Stability of the hydroxymethyl group under acidic/basic conditions needs validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



